1-(2-amino-2-oxoethyl)-N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-(4-bromophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPZYHTXBCUHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-amino-2-oxoethyl)-N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 415.25 g/mol. Its structure features a naphthyridine core, which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Interaction with Receptors : There is evidence that this compound may interact with various cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits IDH1 mutations | |
| Cytotoxicity | Reduces viability of tumor cells |
Case Study 1: Anticancer Properties
In a study focusing on the inhibition of mutant isocitrate dehydrogenase (IDH1), the compound demonstrated significant cytotoxic effects on glioma cell lines. The research indicated that treatment with the compound resulted in reduced levels of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis. The study reported a decrease in tumor growth in xenograft models following administration of the compound at doses of 30 mg/kg .
Case Study 2: Enzyme Interaction
Another investigation highlighted the compound's ability to selectively inhibit mutant forms of IDH1 without affecting wild-type IDH1 activity. This selectivity is crucial for minimizing side effects while effectively targeting cancer cells harboring IDH1 mutations .
Research Findings
Recent research has focused on optimizing the structure of naphthyridine derivatives to enhance their biological activity. Modifications such as varying substituents on the aromatic rings have been explored to improve potency and selectivity against cancer cell lines .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target’s bromophenyl group increases molecular weight (441.28 vs. 367.4–432.5 for analogues) and lipophilicity (logP estimated to be higher than methoxy or fluorophenyl derivatives) .
- Melting Points : Chloro-substituted analogues (e.g., ) melt at 193–195°C; bromine’s polarizability may elevate the target’s melting point .
- Solubility: The 2-amino-2-oxoethyl group enhances aqueous solubility compared to ethyl or cyclohexyl substituents .
Spectroscopic Data
- IR Spectroscopy : Expected C=O stretches (amide: ~1686 cm⁻¹, keto: ~1651 cm⁻¹) and C-Br absorption (~550 cm⁻¹), distinct from C-Cl (~737 cm⁻¹) in chloro analogues .
- NMR : The 4-bromophenyl group would show aromatic protons downfield-shifted (δ ~7.5–8.0 ppm), similar to fluorophenyl (δ ~7.2–8.6 ppm) in .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-amino-2-oxoethyl)-N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
- Step 1: Condensation of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with 4-bromophenylamine using coupling agents like POCl₃ in DMF at 80–90°C, as demonstrated in analogous naphthyridine syntheses .
- Step 2: Functionalization at the 1-position via alkylation with 2-amino-2-oxoethyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
To improve yields: - Optimize stoichiometry of POCl₃ to avoid over-chlorination.
- Use ultrasonic irradiation (e.g., 40 kHz, 50°C) to enhance reaction homogeneity and reduce byproducts .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H NMR: Confirm the presence of the 4-bromophenyl group (aromatic protons at δ 7.24–7.46 ppm as multiplet) and the 2-amino-2-oxoethyl moiety (NH₂ signal at δ ~5.68 ppm as a singlet). Compare with analogous compounds like 1-(4-chlorobenzyl)-N-(4-chlorophenyl) derivatives .
- IR: Identify key functional groups: C=O (amide at ~1651 cm⁻¹, keto at ~1686 cm⁻¹) and C-Br (stretch at ~600 cm⁻¹) .
- Mass Spectrometry: Verify molecular ion peaks (e.g., m/z ~423 for similar analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound, and what are the limitations?
Methodological Answer:
- In Silico Workflow:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize the compound’s geometry.
- Dock into target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina, focusing on hydrogen bonding with the 2-amino-2-oxoethyl group and hydrophobic interactions with the 4-bromophenyl moiety .
- Limitations:
- Solvent effects and protein flexibility are often oversimplified.
- Experimental validation (e.g., enzyme inhibition assays) is critical to confirm predictions .
Q. How do substituent variations (e.g., halogen substitution, alkyl chain length) influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Case Study: Replace the 4-bromophenyl group with 4-chlorophenyl (as in and ).
- Impact on Lipophilicity: Cl substituents increase logP compared to Br, altering membrane permeability .
- Biological Activity: Bromine’s larger van der Waals radius may enhance DNA intercalation but reduce solubility.
- Experimental Design: Synthesize analogs with systematic substitutions (e.g., F, CF₃) and compare via HPLC logD measurements and cytotoxicity assays .
Q. What strategies resolve contradictions in spectral data (e.g., conflicting NMR shifts) between synthesized batches?
Methodological Answer:
- Root Cause Analysis:
- Check for residual solvents (e.g., DMSO-d₆) causing peak splitting .
- Confirm regiochemistry using 2D NMR (e.g., NOESY to assess spatial proximity of substituents).
- Mitigation: Use deuterated solvents with controlled pH and repeat syntheses under inert atmospheres to avoid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
